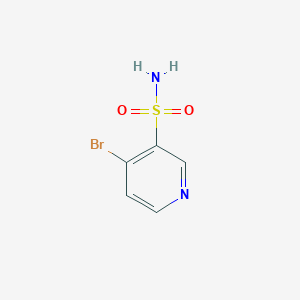

4-bromo-3-Pyridinesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

361544-09-4 |

|---|---|

Molecular Formula |

C5H5BrN2O2S |

Molecular Weight |

237.08 g/mol |

IUPAC Name |

4-bromopyridine-3-sulfonamide |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |

InChI Key |

PXYZMOHBVKYFKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Br)S(=O)(=O)N |

Origin of Product |

United States |

Precursor in the Synthesis of Substituted Pyridine Derivatives

The presence of a bromine atom on the pyridine (B92270) ring of 4-bromo-3-pyridinesulfonamide makes it an excellent precursor for the synthesis of various substituted pyridine derivatives. The bromine can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

One of the most common applications is its use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various boronic acids or esters. For instance, in the synthesis of potent PI3Kα inhibitors, an 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate intermediate undergoes a Suzuki-Miyaura reaction with different aryl boronic acids to yield a library of 2,6,8-substituted imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized via Suzuki cross-coupling reactions with various boronic acids. mdpi.com

The bromine atom can also be substituted by other nucleophiles. For example, the related compound 4-chloro-3-pyridinesulfonamide is used as a reactant to prepare heterocyclic 4-substituted pyridine-3-sulfonamide (B1584339) derivatives, which act as inhibitors of carbonic anhydrase. lookchem.com This highlights the general utility of halopyridinesulfonamides in nucleophilic substitution reactions.

Building Block for Fused Heterocyclic Systems

The reactivity of 4-bromo-3-pyridinesulfonamide also makes it a valuable building block for the construction of fused heterocyclic systems. These systems, where two or more rings share two atoms and the bond between them, are of significant interest due to their presence in many biologically active compounds and functional materials. rsc.orgethernet.edu.et

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives serves as a prime example. nih.gov In this case, a bromo-substituted pyridine (B92270) derivative is a key starting material that, through a series of reactions including cyclization, leads to the formation of the fused imidazo[1,2-a]pyridine core. nih.gov This scaffold is found in numerous compounds with a wide range of biological activities.

Another example involves the synthesis of 1-oxopyrrolo[3,4-c]pyridines. While not directly starting from this compound, the synthesis involves the use of ethyl 3-bromomethylisonicotinate, highlighting the importance of bromo-substituted pyridines in constructing fused systems. researchgate.net The bromine atom facilitates the necessary bond formations to create the fused ring structure. The versatility of halopyridines in forming fused systems is a recurring theme in organic synthesis. researchgate.net

Intermediate in the Assembly of Polyfunctional Organic Compounds

The dual functionality of 4-bromo-3-pyridinesulfonamide, possessing both a reactive bromine atom and a sulfonamide group, makes it an ideal intermediate for assembling polyfunctional organic compounds. The sulfonamide group can act as a directing group or be modified, while the bromine atom provides a handle for further functionalization.

The synthesis of PI3Kα inhibitors illustrates this point well. nih.gov An initial bromo-substituted pyridine (B92270) derivative is first converted to a sulfonamide. This sulfonamide intermediate then undergoes further reactions, including a Suzuki-Miyaura coupling at the bromine position, to introduce additional functional groups and build the final complex molecule. nih.gov This step-wise functionalization allows for the precise assembly of polyfunctional compounds with desired biological activities.

Similarly, the synthesis of saccharide-modified sulfonamides as carbonic anhydrase inhibitors involves the use of bromo-substituted phenylacetamides as key intermediates. nih.gov While not a pyridine derivative, this example demonstrates the broader utility of bromo-sulfonamide motifs in constructing complex, polyfunctional molecules by allowing for sequential and selective reactions at different sites of the molecule. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also showcases the use of a bromo-aniline precursor to build complex structures through subsequent reactions. mdpi.com

Contributions to Chemical Library Synthesis for Exploration of Chemical Space

The reliable reactivity of 4-bromo-3-pyridinesulfonamide and its analogs makes them valuable building blocks for the synthesis of chemical libraries. These libraries, containing a large number of structurally related compounds, are essential for exploring chemical space and identifying new molecules with desired biological or material properties.

The palladium-catalyzed cross-coupling reactions of bromo-pyridines are particularly well-suited for library synthesis. nih.gov By using a common bromo-pyridine intermediate and reacting it with a diverse set of boronic acids, a large library of compounds can be rapidly synthesized. This approach was successfully employed in the discovery of PI3Kα inhibitors, where a variety of aryl boronic acids were coupled with an 8-bromo-imidazo[1,2-a]pyridine intermediate to generate a library of potential drug candidates. nih.gov

The ability to systematically modify the structure of the final compounds by varying the coupling partner allows for a thorough exploration of the structure-activity relationship (SAR). This is a cornerstone of modern drug discovery and materials science, and versatile building blocks like this compound are critical to this process.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of 4-bromo-3-pyridinesulfonamide. Both proton (¹H) and carbon-13 (¹³C) NMR, often complemented by two-dimensional (2D) techniques, provide a complete picture of the molecule's covalent framework.

In ¹H NMR spectroscopy, the molecule presents a distinct set of signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the two protons of the primary sulfonamide group. The chemical shifts (δ) are heavily influenced by the electron-withdrawing nature of both the sulfonamide group and the bromine atom, as well as the inherent electronic properties of the pyridine ring. The proton at the C2 position (H-2) is typically the most deshielded, appearing furthest downfield due to its proximity to the ring nitrogen and the adjacent sulfonamide group. The proton at C6 (H-6) appears at a slightly lower chemical shift, followed by the proton at C5 (H-5), which is ortho to the bromine atom. The sulfonamide protons (-SO₂NH₂) generally appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Five distinct signals are observed for the pyridine ring carbons. The carbons directly attached to the electronegative substituents, C3 (bearing the sulfonamide) and C4 (bearing the bromine), are readily identified. Advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH and quaternary carbons. Furthermore, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning each proton signal to its corresponding carbon and for confirming the connectivity across the entire molecule, for instance, by correlating the H-2 proton to the C3 and C4 carbons.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment Notes |

|---|---|---|---|---|

| ¹H | H-2 | 8.95 | d, J = 4.8 Hz | Adjacent to ring nitrogen and SO₂NH₂ group. |

| H-6 | 8.70 | s | Broadened singlet or fine doublet. | |

| H-5 | 7.85 | d, J = 4.8 Hz | Coupled to H-2. | |

| -SO₂NH₂ | 7.70 | br s | Broad singlet, exchangeable with D₂O. | |

| ¹³C | C-2 | 154.2 | CH | Deshielded by adjacent ring nitrogen. |

| C-6 | 151.8 | CH | Deshielded by adjacent ring nitrogen. | |

| C-5 | 128.5 | CH | Shielded relative to C2/C6. | |

| C-3 | 138.0 | Quaternary C | Attached to sulfonamide group. | |

| C-4 | 122.3 | Quaternary C | Attached to bromine atom. |

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry is a primary technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass measurement that can verify the molecular formula (C₅H₄BrN₃O₂S) with high precision.

A key diagnostic feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum appears as a pair of signals of nearly equal intensity, separated by two mass units (m/z). This [M]⁺ and [M+2]⁺ pattern is an unmistakable signature for the presence of a single bromine atom in the molecule.

In addition to molecular weight confirmation, MS is used to study fragmentation pathways (MS/MS), which can further corroborate the structure. Common fragmentation events include the loss of sulfur dioxide (SO₂, 64 Da) or the entire sulfonamide moiety. This technique is also invaluable for real-time reaction monitoring in synthetic procedures, allowing chemists to track the consumption of starting materials and the formation of the desired product.

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₅H₄BrN₃O₂S | - |

| Calculated Exact Mass ([M+H]⁺ for C₅H₅⁷⁹BrN₃O₂S⁺) | 249.9284 Da | Corresponds to the ⁷⁹Br isotope. |

| Calculated Exact Mass ([M+H]⁺ for C₅H₅⁸¹BrN₃O₂S⁺) | 251.9263 Da | Corresponds to the ⁸¹Br isotope. |

| Observed m/z ([M+H]⁺) | 249.9281, 251.9260 | Shows the characteristic 1:1 isotopic doublet for bromine. |

| Major Fragmentation Ion (m/z) | 170.96 | Corresponds to the loss of SO₂ ([M-SO₂]⁺). |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Single-crystal X-ray diffraction provides the most definitive and detailed structural information for this compound in the solid state. This powerful technique allows for the precise determination of atomic coordinates, from which all geometric parameters—bond lengths, bond angles, and torsion angles—can be calculated.

Research has shown that these directional interactions are fundamental to the crystal packing of this compound. Typically, strong N-H···N(pyridine) or N-H···O=S hydrogen bonds lead to the formation of well-defined motifs, such as centrosymmetric dimers or one-dimensional chains. These supramolecular assemblies are crucial for understanding the physical properties of the solid material.

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Common crystal system for such molecules. |

| Space Group | P2₁/c | Indicates a centrosymmetric packing arrangement. |

| C(4)-Br Bond Length | ~1.89 Å | Standard C(sp²)-Br bond distance. |

| C(3)-S Bond Length | ~1.76 Å | Reflects the C(aryl)-S single bond character. |

| S-N Bond Length | ~1.63 Å | Characteristic of a sulfonamide S-N bond. |

| Hydrogen Bond Motif | N-H···N(pyridine) | Forms robust intermolecular synthons, often leading to dimers. |

| Torsion Angle (C4-C3-S-N) | ~75-85° | Defines the conformation of the sulfonamide group relative to the ring. |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotation) for Absolute Configuration Assignment

Chiroptical techniques, such as the measurement of optical rotation and Electronic Circular Dichroism (ECD), are specifically used to analyze chiral molecules. The parent compound, this compound, is itself achiral as it possesses a plane of symmetry (coincident with the pyridine ring). Therefore, in its isolated state, it does not rotate plane-polarized light and is silent in ECD spectroscopy.

However, the application of chiroptical spectroscopy becomes highly relevant when this compound is utilized as a scaffold or building block in the synthesis of more complex, chiral molecules. For example, if the primary sulfonamide group is derivatized by reaction with a chiral amine or alcohol, the resulting product becomes chiral. In such cases, chiroptical methods are essential for assigning the absolute configuration of the newly formed stereocenter(s).

In these chiral derivatives, the strong UV-Vis chromophore of the 4-bromopyridine (B75155) moiety acts as a reporter. The electronic transitions associated with this chromophore become chiroptically active due to their spatial relationship with the chiral center. This results in characteristic positive or negative signals (Cotton effects) in the ECD spectrum. By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral derivative can be determined with a high degree of confidence.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for the purification and purity analysis of this compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed in research settings.

TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). By comparing the retention factor (Rf) of the product spot with that of the starting materials and visualizing the spots under UV light, a chemist can quickly assess reaction completion and identify the presence of byproducts.

For quantitative purity assessment, reversed-phase HPLC is the method of choice. The compound is separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. The strong UV absorbance of the pyridine ring allows for sensitive detection using a UV detector set at an appropriate wavelength (e.g., 260 nm). The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Technique | Parameter | Typical Condition/Value |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA | |

| Gradient | 5% to 95% B over 15 minutes | |

| Detection | UV at 260 nm | |

| Retention Time | ~7.5 min (highly method-dependent) | |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexanes (1:1, v/v) | |

| Retention Factor (Rf) | ~0.40 (highly system-dependent) |

Computational and Theoretical Chemical Studies of 4 Bromo 3 Pyridinesulfonamide

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like 4-bromo-3-pyridinesulfonamide. These methods allow for the investigation of phenomena that can be difficult or costly to study experimentally. While specific computational research on this compound is limited, extensive theoretical work on closely related pyridinesulfonamide derivatives provides significant insights into its likely chemical behavior.

Emerging Research Areas and Future Perspectives in 4 Bromo 3 Pyridinesulfonamide Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry. researchgate.net While direct synthesis routes for 4-bromo-3-pyridinesulfonamide are not extensively documented, efficient pathways can be extrapolated from the synthesis of its analogues, primarily 4-chloro-3-pyridinesulfonamide and other brominated pyridines.

A prevalent strategy involves a multi-step sequence starting from a precursor like 4-hydroxypyridin-3-sulfonic acid. This process would typically involve:

Halogenation: Conversion of the 4-hydroxy group to a 4-bromo group.

Chlorosulfonylation: Transformation of the sulfonic acid into a more reactive sulfonyl chloride.

Amination: Reaction of the sulfonyl chloride with ammonia (B1221849) to form the final sulfonamide.

An alternative and potentially more efficient approach starts with a brominated pyridine (B92270). For instance, the synthesis could begin with 3-amino-4-bromopyridine, which would undergo diazotization followed by a reaction with sulfur dioxide and a copper salt to install the sulfonyl chloride group, which is then subsequently aminated. Modern methods focusing on halogen-metal exchange reactions on dibromopyridines, followed by reaction with sulfuryl chloride and then an amine source, also present a scalable and efficient route. thieme-connect.com

Table 1: Potential Synthetic Pathways for this compound

| Starting Material | Key Transformation Steps | Reagents & Conditions | Advantages |

| 4-Hydroxypyridin-3-sulfonic Acid | 1. Bromination 2. Chlorosulfonylation 3. Amination | 1. PBr₃/PBr₅ 2. PCl₅/SOCl₂ 3. NH₄OH | Utilizes a common starting material. |

| 3-Amino-4-bromopyridine | 1. Diazotization 2. Sulfonylation 3. Amination | 1. NaNO₂, HCl 2. SO₂, CuCl₂ 3. NH₄OH | Allows for late-stage functionalization. |

| 3,4-Dibromopyridine | 1. Halogen-Metal Exchange 2. Sulfonylation 3. Amination | 1. i-PrMgCl 2. SO₂Cl₂ 3. Amine source | High regioselectivity and efficiency. thieme-connect.com |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dictated by its two distinct functional groups. The carbon-bromine bond at the 4-position is susceptible to a variety of transformations, while the sulfonamide group at the 3-position offers another handle for diversification.

Reactions at the C4-Position: The bromine atom, being a good leaving group, makes the C4 position highly activated for nucleophilic aromatic substitution (SNAr) reactions. The reactivity is enhanced compared to its chloro-analog. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse 4-substituted pyridine-3-sulfonamide (B1584339) libraries. nih.govcymitquimica.com Furthermore, the C4-bromo moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups. researchgate.netbeilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a powerful method for forming carbon-nitrogen bonds, coupling the pyridine core with various primary or secondary amines. rsc.orgchemspider.comacs.org

Stille Coupling: Coupling with organostannanes offers another route for C-C bond formation, often with excellent yields for heterocyclic substrates. nih.gov

Reactions at the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) can also be functionalized. The nitrogen atom can be alkylated or arylated under basic conditions. More significantly, it can react with isocyanates to form sulfonylurea derivatives, a class of compounds with recognized biological importance. sciforum.net

The orthogonal reactivity of these two sites allows for sequential functionalization, making this compound a highly strategic building block for constructing complex molecules.

Table 2: Reactivity Profile and Potential Transformations

| Reactive Site | Reaction Type | Reagents & Conditions | Product Class |

| C4-Br | Nucleophilic Aromatic Substitution | R-NH₂, Base | 4-Amino-3-pyridinesulfonamides nih.gov |

| C4-Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-3-pyridinesulfonamides beilstein-journals.org |

| C4-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 4-(Dialkylamino)-3-pyridinesulfonamides chemspider.com |

| C4-Br | Stille Coupling | Ar-Sn(Bu)₃, Pd catalyst | 4-Aryl-3-pyridinesulfonamides nih.gov |

| 3-SO₂NH₂ | N-Acylation / N-Alkylation | Acyl chloride / Alkyl halide, Base | N-Substituted-4-bromo-3-pyridinesulfonamides |

| 3-SO₂NH₂ | Sulfonylurea Formation | R-NCO, Base | 1-(4-Bromopyridin-3-yl)-3-alkyl(sulfonyl)ureas sciforum.net |

Integration into Automated Synthesis and Flow Chemistry Platforms

Modern chemical synthesis is increasingly leveraging automation and flow chemistry to enhance efficiency, safety, and scalability. numberanalytics.com The synthesis of heterocyclic compounds, including pyridines, is a key area benefiting from these technologies. figshare.com

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters like temperature and mixing, which is particularly advantageous for highly exothermic or rapid reactions, such as lithiation or nitration. researchgate.net The synthesis of disubstituted pyridines from dibromopyridines has been successfully demonstrated in flow microreactors, avoiding the need for cryogenic conditions often required in batch processes. rsc.org Given that the synthesis of this compound can involve halogen-metal exchange, flow chemistry presents a compelling platform for its safe and scalable production. researchgate.netrsc.org

Automated Synthesis: Robotic platforms can perform high-throughput synthesis and screening of compound libraries. numberanalytics.com The well-defined reactivity of this compound makes it an ideal substrate for automated synthesis. By using a "capture and release" strategy on a solid support, an array of derivatives can be generated by sequentially reacting the C4-bromo and sulfonamide positions with different building blocks. acs.orgnih.gov This automated approach can rapidly generate libraries of novel compounds for drug discovery or materials science applications.

Advanced Applications in Materials Science

Pyridine-containing compounds are of significant interest in materials science, particularly for organic electronics, due to their inherent electron-deficient nature which facilitates electron transport. nih.govresearchgate.net The strategic incorporation of heavy atoms like bromine and functional groups like sulfonamides can further tune the electronic and physical properties of these materials.

The electron-withdrawing properties of both the pyridine ring nitrogen and the sulfonamide group, combined with the bromine atom, are expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of this compound. This makes its derivatives promising candidates for n-type organic semiconductor materials used in:

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or host materials. researchgate.netrsc.org

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. google.com

Organic Solar Cells (OSCs): As electron-acceptor or electron-transporting materials. researchgate.net

The bromine atom not only influences the electronic properties but also provides a site for polymerization or grafting onto other material scaffolds via cross-coupling reactions. The sulfonamide group can induce specific intermolecular interactions, such as hydrogen bonding, which can influence molecular packing in the solid state and thereby affect charge mobility. rsc.org

Table 3: Predicted Physicochemical Properties and Relevance to Materials Science

| Property | Predicted Value / Characteristic | Implication in Materials Science |

| Molecular Formula | C₅H₅BrN₂O₂S | Foundational structure for derivatization. |

| Molecular Weight | 237.07 g/mol | --- |

| Electronic Nature | Electron-deficient | Suitable for n-type semiconductor applications. nih.gov |

| LUMO Energy Level | Low (predicted) | Facilitates electron injection and transport. rsc.org |

| Intermolecular Forces | Hydrogen bonding (via -SO₂NH₂) | Influences solid-state packing and thin-film morphology. rsc.org |

| Reactivity at C4-Br | High (Cross-coupling) | Allows for incorporation into polymeric or macromolecular structures. |

Strategic Role in the Evolution of Pyridine-Based Chemistry

Di-functionalized heterocyclic building blocks are invaluable tools in modern organic synthesis. acs.orgacs.org this compound exemplifies a strategic synthon that enables complex molecular design through controlled, regioselective chemistry.

Its primary strategic importance lies in its capacity for vectorial functionalization . Chemists can choose to first modify the C4-position via cross-coupling or SNAr, and then functionalize the sulfonamide, or vice-versa. This programmed approach bypasses the need for complex protecting group strategies often required for less selectively functionalized pyridines. nih.govchemrxiv.org

This building block contributes to the evolution of pyridine chemistry by:

Facilitating Access to Complex Scaffolds: It serves as a key intermediate for synthesizing polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

Enabling Diversity-Oriented Synthesis: Its dual reactivity is ideal for creating large, diverse libraries of compounds for biological screening.

Bridging Chemical Spaces: It connects simple starting materials to high-value, complex target molecules in a predictable and efficient manner, a key goal in modern synthetic strategy. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.